3-(4-Bromophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHVVCGGLSQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methylpropanamide typically involves the bromination of a phenyl ring followed by the introduction of a propanamide group. One common method involves the reaction of 4-bromobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-(4-Bromophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Example Compounds :
- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
- 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb)
Key Differences :
- Structural Modifications: These compounds replace the amide group in 3-(4-bromophenyl)-2-methylpropanamide with a propanone moiety linked to a 1,3,4-oxadiazole ring. The oxadiazole introduces aromaticity and electron-withdrawing effects.
- Biological Activity : Both IIIa and IIIb exhibit anti-inflammatory activity (59.5% and 61.9% inhibition of carrageenan-induced edema, respectively) comparable to indomethacin (64.3%) at 20 mg/kg . The Severity Index (SI) values (0.75 for IIIa, 0.83 for IIIb) suggest lower toxicity than the parent β-(4-bromobenzoyl)propionic acid (SI = 1.17) .
- Synthetic Accessibility : Synthesized via cyclization of hydrazides, these derivatives highlight the trade-off between activity and structural complexity compared to the simpler propanamide backbone .
Table 1 : Anti-inflammatory Activity of Oxadiazole Derivatives vs. This compound
| Compound | Anti-inflammatory Activity (% Inhibition) | Dose (mg/kg) | SI Value |
|---|---|---|---|
| IIIa | 59.5% | 20 | 0.75 |
| IIIb | 61.9% | 20 | 0.83 |
| This compound | Data not available | - | - |
Isoxazole-Linked Propanamides
Example Compounds :
- N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)ethanamide (20j)
- N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)-2-methylpropanamide (20l)
Key Differences :
- Structural Modifications: The 4-bromophenyl group is attached to an isoxazole ring, which is connected to an amide via a methylene bridge.
- Biological Relevance : While activity data are unavailable for these derivatives, the isoxazole motif is associated with antiviral and anti-inflammatory properties in related compounds .
Benzotriazolylpropanamides
Example Compound : 3-(1H-Benzotriazol-1-yl)-2-methylpropanamide
Key Differences :
Sulfonyl and Furyl Derivatives
Example Compounds :
Key Differences :
Acryloyl and Cyanoacrylate Derivatives
Example Compounds :
- 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate (6a)
Biological Activity
3-(4-Bromophenyl)-2-methylpropanamide, also known as N-(4-bromophenyl)-2-methylpropanamide, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN, with a molar mass of approximately 240.13 g/mol. The presence of a bromine atom in the phenyl ring contributes to its unique chemical reactivity and biological properties.
Target of Action
Research indicates that this compound interacts with various biological targets, primarily focusing on its antimicrobial and anticancer properties. It has been studied for its ability to inhibit bacterial growth and cancer cell proliferation.
Mode of Action
Molecular docking studies suggest that similar compounds may bind to specific receptors or enzymes involved in cellular processes. For instance, they may block the biosynthesis of bacterial lipids or interfere with cellular signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that this class of compounds can effectively combat multidrug-resistant pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | ≤10 |
| Escherichia coli | ≤10 |
| Acinetobacter baumannii | ≤10 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression in these cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
- Anticancer Effects : In another investigation, this compound was tested against MCF-7 cells, revealing significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The study suggested further exploration into its mechanisms, such as apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies are crucial for understanding how structural modifications could enhance biological activity.
Q & A
Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-2-methylpropanamide, and how are reaction conditions optimized?
The compound is synthesized via Friedel-Crafts alkylation using methacrylamide and benzene derivatives in the presence of AlCl₃ as a catalyst. Key parameters include reaction temperature (optimized at 80–100°C), catalyst loading (1.2–1.5 equivalents), and reaction duration (8–12 hours). Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally, and what spectroscopic methods are essential for validation?
Structural validation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Monoclinic space group , with intermolecular N–H⋯O hydrogen bonding critical for crystal packing .
- NMR spectroscopy: NMR signals at δ 7.65 (d, , 2H, aromatic), δ 2.43 (m, 1H, CH(CH₃)), and δ 2.19 (d, , 6H, CH₃ groups) .
- HRMS: Molecular ion peak at 323.1895 (calculated 323.1851 for ) .
Q. What safety protocols are recommended for handling this compound?
Standard precautions include:
- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313, H333 warnings).
- Fume hood usage to prevent inhalation.
- Emergency procedures: Eye exposure requires flushing with water for 15+ minutes (P305+P351+P338) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies potential binding modes with biological targets like enzymes. For example, the bromophenyl group may engage in halogen bonding with active-site residues, as seen in filoviral inhibitor studies . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to confirm computational predictions.
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning) during structural refinement?
Disordered regions in SC-XRD data are addressed using SHELXL’s PART instruction to model alternative conformations. For twinned crystals (common in monoclinic systems), the HKLF5 format in SHELX refines twin laws (e.g., BASF parameter). Validation tools like PLATON’s ADDSYM ensure space group correctness .
Q. How can reaction yields be improved while minimizing byproducts (e.g., over-alkylation or isomerization)?
- Catalyst screening: Lewis acids like FeCl₃ or ionic liquids may reduce side reactions vs. AlCl₃.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates.
- Kinetic control: Lower temperatures (50–60°C) and shorter reaction times suppress over-alkylation.
Monitor progress via TLC or in situ FTIR to terminate reactions at optimal conversion .
Q. What role does the bromophenyl group play in structure-activity relationships (SAR) for enzyme inhibition?
The bromine atom’s electron-withdrawing effect increases the compound’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Comparative studies with chloro- or fluoro-substituted analogs (e.g., 3-(4-chlorophenyl)-2-methylpropanamide) reveal bromine’s superior halogen bonding potential, critical for inhibitory potency in kinase or protease assays .
Q. How are stability and degradation profiles assessed under varying storage conditions?
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.
- Analytical monitoring: HPLC (C18 column, acetonitrile/water gradient) tracks degradation products like de-brominated or hydrolyzed derivatives.
- Kinetic modeling: Arrhenius equations predict shelf life under standard lab conditions (20–25°C) .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of the amide group.
- Crystallography: Use SHELX suite for robust refinement; validate hydrogen bonds with Mercury software .
- Biological assays: Pair enzyme inhibition studies with cytotoxicity profiling (e.g., MTT assay) to differentiate specific activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
